4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the benzamide and pyridazine groups. The ethylsulfonyl group might add some steric hindrance.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or at the aromatic ring .Scientific Research Applications
Metabolic Fate and Disposition in Rats and Dogs : Yue et al. (2011) investigated a similar compound, GDC-0449, a potent and selective inhibitor of the Hedgehog signaling pathway, in rats and dogs. They found extensive metabolism in both species, with major pathways being oxidation and phase II glucuronidation or sulfation. They also observed uncommon metabolites resulting from pyridine ring opening, primarily in feces (Yue et al., 2011).
Synthesis and Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, finding compounds with potency in vitro comparable to sematilide, a selective class III agent. This indicates that the imidazolyl moiety can replace the methylsulfonylamino group in the N-substituted benzamide series for producing class III electrophysiological activity (Morgan et al., 1990).
Hydrolysis of Pyridazine Derivatives : Kuraishi (1960) conducted a study on the hydrolysis of 2-Phenyl-6-chlorooxazolo[5, 4-c]pyridazine, yielding 4-Benzamido-6-chloro-3-pyridazinol and other derivatives. This research provides insight into the chemical behavior of related pyridazine compounds (Kuraishi, 1960).
Nonaqueous Capillary Electrophoresis for Analysis : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including a compound structurally similar to the one of interest. This method is promising for quality control in pharmaceuticals (Ye et al., 2012).
Molecular Docking and In Vitro Screening of Derivatives : Flefel et al. (2018) synthesized novel pyridine derivatives, showing moderate to good binding energies on the target protein in silico molecular docking screenings. This suggests potential applications in drug design and molecular biology (Flefel et al., 2018).
Properties
IUPAC Name |
4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNAKMZOOPFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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